2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
This compound features a hybrid heterocyclic scaffold comprising a 1-(4-chlorophenyl)-substituted imidazole core linked via a thioether bridge to an acetamide group, which is further substituted with a furan-2-ylmethyl moiety. The thioacetamide linkage is critical for structural stability and interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-12-3-5-13(6-4-12)20-8-7-18-16(20)23-11-15(21)19-10-14-2-1-9-22-14/h1-9H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFBJJIGYBLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar derivatives:
Key Findings from Comparative Studies
Impact of Heterocyclic Substituents :
- The furan-2-ylmethyl group in the target compound may enhance solubility compared to thiophen-2-ylmethyl () or thiazol-2-yl () analogs due to furan’s oxygen atom. However, thiophene and thiazole derivatives often exhibit stronger target binding due to sulfur’s electronegativity .
- Benzimidazole derivatives () show higher thermal stability (m.p. >150°C) compared to imidazole-based compounds, attributed to extended aromaticity .
Role of Chlorophenyl Groups :
- The 4-chlorophenyl substituent is a common feature in compounds with antiproliferative and insecticidal activities (). Its electron-withdrawing nature enhances reactivity and interactions with hydrophobic enzyme pockets .
- 3,4-Dichlorophenyl analogs () exhibit distinct crystallographic packing via N–H⋯N hydrogen bonds, which may influence bioavailability .
Biological Activity Trends :
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